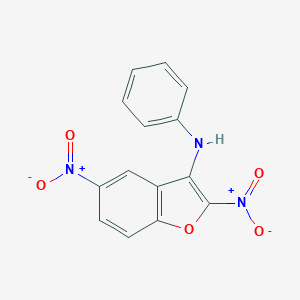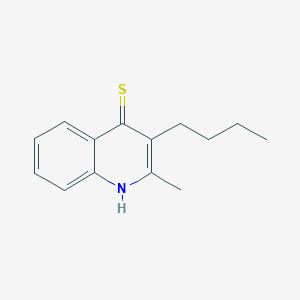![molecular formula C20H21NO3 B406250 1-(4-Ethoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B406250.png)
1-(4-Ethoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Ethoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Ethoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione typically involves the reaction of 4-ethoxybenzaldehyde with 3-methylbenzylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The intermediate product is then subjected to cyclization to form the pyrrole ring, followed by oxidation to yield the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters can enhance the yield and purity of the product. Solvent extraction, crystallization, and chromatography are common techniques used for the purification of the compound.
Chemical Reactions Analysis
Types of Reactions
1-(4-Ethoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydropyrroles.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydropyrroles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Ethoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methoxyphenyl)-3-(3-methylbenzyl)dihydro-1H-pyrrole-2,5-dione
- 1-(4-ethoxyphenyl)-3-(4-methylbenzyl)dihydro-1H-pyrrole-2,5-dione
- 1-(4-ethoxyphenyl)-3-(3-methylphenyl)dihydro-1H-pyrrole-2,5-dione
Uniqueness
1-(4-Ethoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione is unique due to its specific substitution pattern on the pyrrole ring and the presence of both ethoxy and methylbenzyl groups. This unique structure may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C20H21NO3 |
|---|---|
Molecular Weight |
323.4g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-[(3-methylphenyl)methyl]pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H21NO3/c1-3-24-18-9-7-17(8-10-18)21-19(22)13-16(20(21)23)12-15-6-4-5-14(2)11-15/h4-11,16H,3,12-13H2,1-2H3 |
InChI Key |
KEVSRQDKHUSGRI-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC(=C3)C |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)CC3=CC=CC(=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![BUTYL 2-CHLORO-5-(5-{[(4Z)-3-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRAZOL-4-YLIDENE]METHYL}FURAN-2-YL)BENZOATE](/img/structure/B406170.png)
![3-methyl-8-[(4-nitrobenzyl)sulfanyl]-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B406171.png)




![2-((4-bromophenyl){5-hydroxy-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-phenyl-1H-pyrazol-4-yl}methyl)malononitrile](/img/structure/B406177.png)
![4-[4-(dimethylamino)benzylidene]-5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B406179.png)

![5-Bromo-1-[[5-(4-methoxyphenyl)-3-(3-nitrophenyl)-3,4-dihydropyrazol-2-yl]methyl]indole-2,3-dione](/img/structure/B406181.png)



![6-(Ethyloxy)-2-methyl-3-{[4-(methyloxy)phenyl]methyl}quinolin-4-yl hydrosulfide](/img/structure/B406190.png)
